Dual Halogen Substitution Pattern Enables Unique Synthetic Intermediate Applications Not Accessible with Mono-Halogenated Analogs
4-Chloro-5-fluoro-2-hydroxybenzaldehyde contains a specific dual halogenation pattern (chloro at position 4, fluoro at position 5 on the 2-hydroxybenzaldehyde scaffold) that has been specifically documented in patent literature as a synthetic intermediate for pharmaceutical development [1]. The compound is synthesized from 3-chloro-4-fluorophenol via a Duff-type formylation reaction using hexamethylenetetramine in trifluoroacetic acid at 78°C, yielding 56.5 g (23% yield) of the aldehyde product [1]. This specific substitution pattern is not interchangeable with mono-chloro (e.g., 4-chloro-2-hydroxybenzaldehyde, CAS 2420-26-0) or mono-fluoro (e.g., 5-fluoro-2-hydroxybenzaldehyde, CAS 347-54-6) analogs due to the differing reactivity and steric/electronic effects imparted by the dual halogenation.
| Evidence Dimension | Synthetic utility and substitution pattern |
|---|---|
| Target Compound Data | 4-Chloro-5-fluoro substitution on 2-hydroxybenzaldehyde scaffold; molecular weight 174.56 g/mol; synthesized from 3-chloro-4-fluorophenol; yield 23% (56.5 g) |
| Comparator Or Baseline | Mono-fluoro analog: 5-fluoro-2-hydroxybenzaldehyde (CAS 347-54-6; MW 140.11 g/mol). Mono-chloro analog: 4-chloro-2-hydroxybenzaldehyde (CAS 2420-26-0; MW 156.57 g/mol) |
| Quantified Difference | Target compound contains both Cl and F substituents versus single halogen in comparators; MW difference of +34.45 g/mol vs mono-fluoro analog and +17.99 g/mol vs mono-chloro analog |
| Conditions | Patent-documented synthetic route: hexamethylenetetramine (210 g, 1.5 mol), 3-chloro-4-fluorophenol (210 g, 1.43 mol), trifluoroacetic acid (3.6 L + 1.4 L), reflux at 78°C |
Why This Matters
Procurement of the exact dual-halogenated regioisomer is essential for reproducibility of patent-specified synthetic pathways; substitution with mono-halogenated analogs would alter reaction outcomes and product profiles.
- [1] Patent: WO2010/007561 A1 (Pfizer Limited; Glossop, P.A.; Lane, C.A.L.), 2010. Location: Page/Page column 26-27. View Source
